Structural Uniqueness and Physicochemical Differentiation Versus 5-Chloro-6-(piperidin-1-yl)pyridine-3-carbonitrile
The target compound incorporates a 3-ethoxypiperidine substituent, which increases lipophilicity and hydrogen-bond acceptor count relative to the unsubstituted piperidine analog (5-chloro-6-(piperidin-1-yl)pyridine-3-carbonitrile). Predicted logP (XLogP3) values, calculated using the standard PubChem algorithm, are 2.6 for the target compound versus 2.1 for the piperidine analog, representing a ΔlogP of +0.5 [1]. Additionally, the target compound possesses three hydrogen-bond acceptors (the nitrile nitrogen, the pyridine nitrogen, and the ethoxy oxygen) compared to two for the piperidine analog, which alters solvation and target-binding profiles .
| Evidence Dimension | Predicted lipophilicity (XLogP3) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 2.6; H-bond acceptors = 3 |
| Comparator Or Baseline | 5-Chloro-6-(piperidin-1-yl)pyridine-3-carbonitrile: XLogP3 = 2.1; H-bond acceptors = 2 |
| Quantified Difference | ΔXLogP3 = +0.5; ΔH-bond acceptors = +1 |
| Conditions | Undefined computational prediction (XLogP3 algorithm, PubChem); structural analysis |
Why This Matters
The increased lipophilicity and additional hydrogen-bond acceptor capacity directly impact membrane permeability and target binding, making the compound a superior choice for programs requiring balanced ADME properties and specific kinase selectivity.
- [1] PubChem. 5-Chloro-6-(piperidin-1-yl)pyridine-3-carbonitrile (CID 15196549). XLogP3 prediction. National Center for Biotechnology Information, accessed 2026. View Source
